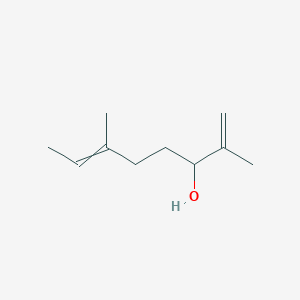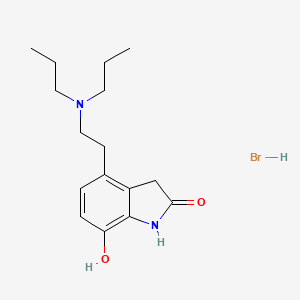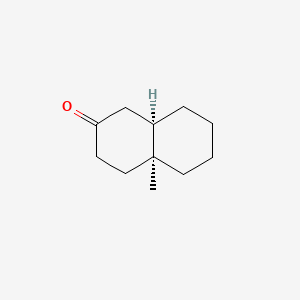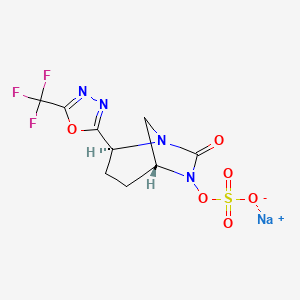![molecular formula C11H8N2 B14756985 1h-Cyclopenta[b]quinoxaline CAS No. 269-67-0](/img/structure/B14756985.png)
1h-Cyclopenta[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
Méthodes De Préparation
The synthesis of 1H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted o-phenylenediamine with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through a condensation mechanism, leading to the formation of the desired quinoxaline derivative .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
1H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring into dihydroquinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein biosynthesis by interfering with the function of ribosomal subunits. This cytostatic mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and inhibits tumor growth .
Comparaison Avec Des Composés Similaires
1H-Cyclopenta[b]quinoxaline can be compared with other similar compounds such as quinolines, quinazolines, and cinnolines. These compounds share structural similarities but differ in their chemical properties and biological activities. For example:
Quinolines: Known for their antimalarial and antibacterial properties.
Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.
Cinnolines: Studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .
Propriétés
Numéro CAS |
269-67-0 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2 |
Clé InChI |
YCAGCOUZKKZIHH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=NC3=CC=CC=C3N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)


![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)



